molecular formula C10H23ClN4O2 B613142 H-Arg-OtBu CAS No. 87553-73-9

H-Arg-OtBu

Cat. No.: B613142
CAS No.: 87553-73-9
M. Wt: 228.29
InChI Key: SUYSRLDYMOBHNX-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Arg-OtBu, also known as Nα-tert-butoxycarbonyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of peptides and proteins, where it serves as a protected form of arginine.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Arg-OtBu is typically synthesized through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The synthesis involves the following steps:

    Fmoc Protection: The amino group of arginine is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

    Coupling: The protected arginine is coupled to a resin-bound peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    tBu Protection: The carboxyl group of arginine is protected with the tert-butyl (tBu) group.

The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-OtBu undergoes various types of chemical reactions, including:

    Substitution Reactions: The tert-butyl group can be substituted with other protecting groups or functional groups.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Reagents like HBTU and bases such as piperidine are commonly used.

    Deprotection Reactions: TFA is the most commonly used reagent for removing the tert-butyl group.

Major Products

The major products formed from these reactions include deprotected arginine and various substituted derivatives depending on the reagents used .

Scientific Research Applications

H-Arg-OtBu has a wide range of scientific research applications:

Mechanism of Action

H-Arg-OtBu exerts its effects primarily through its role as a protected form of arginine in peptide synthesis. The tert-butyl group protects the carboxyl group of arginine, allowing for selective reactions at other sites. This protection is crucial for the stepwise assembly of peptides on a solid support. The molecular targets and pathways involved include the peptide synthesis machinery and various enzymes that interact with the protected arginine .

Comparison with Similar Compounds

Similar Compounds

    Nα-tert-butoxycarbonyl-L-lysine (H-Lys-OtBu): Similar in structure but with a lysine residue instead of arginine.

    Nα-tert-butoxycarbonyl-L-glutamic acid (H-Glu-OtBu): Similar in structure but with a glutamic acid residue.

Uniqueness

H-Arg-OtBu is unique due to its specific role in protecting the carboxyl group of arginine during peptide synthesis. This protection is essential for the selective reactions required in the stepwise assembly of peptides. Compared to other similar compounds, this compound offers specific advantages in terms of stability and reactivity .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2.ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYSRLDYMOBHNX-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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